molecular formula C11H8OS B079445 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one CAS No. 10245-79-1

4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one

Cat. No. B079445
CAS RN: 10245-79-1
M. Wt: 188.25 g/mol
InChI Key: XZQARLNOUKYJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a member of the naphtho[1,8-bc]thiophene family, which is known for its diverse biological activities. In

Mechanism Of Action

The mechanism of action of 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in lipid metabolism and insulin sensitivity.
Biochemical and physiological effects:
Studies have shown that 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one has various biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α) in cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been found to improve insulin sensitivity and lipid metabolism in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one in lab experiments is its diverse biological activities, which make it a useful tool for studying various signaling pathways in cells. Another advantage is its relatively simple synthesis method, which allows for easy access to the compound. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its potential toxicity and side effects need to be carefully evaluated in lab experiments.

Future Directions

There are many future directions for research involving 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one. One direction is to further explore its potential applications in medicine, particularly in the treatment of inflammatory diseases and cancer. Another direction is to investigate its use in materials science, such as in the development of new organic semiconductors for electronic devices. Additionally, more studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved yield and purity.

Synthesis Methods

The synthesis of 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one involves the condensation of 2-naphthol and 2,3-dichlorothiophene in the presence of a base such as potassium carbonate. The reaction proceeds via an intramolecular cyclization of the intermediate to form the final product. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one has been studied for its potential applications in various fields such as medicine, materials science, and electronics. In medicine, it has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. In materials science, it has been used as a building block for the synthesis of novel organic semiconductors. In electronics, it has been studied for its potential use in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

properties

CAS RN

10245-79-1

Product Name

4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one

Molecular Formula

C11H8OS

Molecular Weight

188.25 g/mol

IUPAC Name

2-thiatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-5-one

InChI

InChI=1S/C11H8OS/c12-9-5-4-7-2-1-3-10-11(7)8(9)6-13-10/h1-3,6H,4-5H2

InChI Key

XZQARLNOUKYJQN-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=CSC3=CC=CC1=C32

Canonical SMILES

C1CC(=O)C2=CSC3=CC=CC1=C32

synonyms

4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one

Origin of Product

United States

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